(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21ClFN7O2 and its molecular weight is 481.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques
The compound has been synthesized through various methods, such as reductive amination and three-step protocols, demonstrating its structural complexity and versatility in chemical synthesis (Mallikarjuna et al., 2014).
Structural Exploration
Advanced techniques like X-ray diffraction, IR, NMR, and LC-MS spectra are utilized for structural characterization, indicating the compound’s significance in structural chemistry and drug design (Benaka Prasad et al., 2018).
Pharmacological and Biological Screening
Anticancer and Antituberculosis Properties
Some derivatives of the compound have shown promising in vitro anticancer activity against specific cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).
Potential CNS Depressant and Anticonvulsant Effects
Derivatives of the compound exhibit central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity, indicating its relevance in neuropharmacology (Butler et al., 1984).
Antifungal Activity
Novel derivatives have been shown to exhibit antifungal activity, suggesting its application in combating fungal infections (Lv et al., 2013).
Advanced Studies and Applications
Quantum Chemical Studies
Density functional theory (DFT) calculations have been employed to investigate the molecule's stability and reactivity, indicating its significance in theoretical and computational chemistry (Shahana et al., 2020).
Molecular Docking and Drug Design
Molecular docking studies have been conducted to understand the compound's interaction with biological targets, suggesting its potential in rational drug design (Shahana et al., 2020).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClFN7O2/c1-15-21(22(27-34-15)18-4-2-3-5-19(18)24)23(33)31-12-10-30(11-13-31)14-20-26-28-29-32(20)17-8-6-16(25)7-9-17/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMGVOOEXGAIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClFN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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